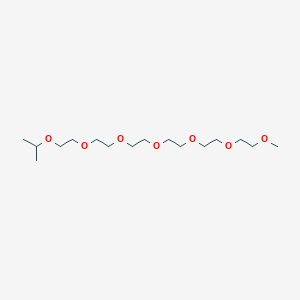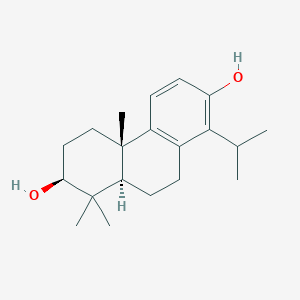
Metoctramina
Descripción general
Descripción
La metoctramina (hidrato) es un derivado de la tetrametilentetramina y actúa como un antagonista selectivo de los receptores muscarínicos de acetilcolina, particularmente del subtipo M2. Se utiliza comúnmente en la investigación científica debido a su capacidad para inhibir la actividad GTPasa de alta afinidad de las proteínas G a concentraciones micromolares .
Aplicaciones Científicas De Investigación
La metoctramina (hidrato) tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como ligando en la química de coordinación y para estudiar las propiedades de unión de los receptores muscarínicos.
Biología: Se emplea en estudios que involucran la clasificación de receptores muscarínicos y las vías de señalización.
Medicina: Se investiga por sus posibles efectos terapéuticos en condiciones como la bradicardia debido a su cardioselectividad.
Industria: Se utiliza en el desarrollo de nuevos agentes farmacológicos dirigidos a los receptores muscarínicos
Mecanismo De Acción
La metoctramina (hidrato) ejerce sus efectos antagonizando competitivamente los receptores muscarínicos, evitando que se unan al neurotransmisor acetilcolina. Esta inhibición afecta varios procesos fisiológicos, como la reducción de la frecuencia cardíaca al bloquear los receptores M2 en el corazón. A concentraciones más altas, la this compound también exhibe propiedades alostéricas, modulando aún más la actividad del receptor .
Compuestos similares:
AF-DX 116: Otro antagonista del receptor muscarínico con un perfil de selectividad diferente.
4-DAMP: Un antagonista del receptor muscarínico con mayor afinidad por los receptores M3.
Unicidad de la this compound: La this compound (hidrato) es única debido a su alta selectividad por los receptores M2 y su capacidad para inhibir la actividad GTPasa a concentraciones micromolares. Esto la hace particularmente valiosa para la investigación centrada en las funciones del receptor M2 y los procesos fisiológicos relacionados .
Análisis Bioquímico
Biochemical Properties
Methoctramine has been shown to competitively antagonize muscarinic receptors, thus preventing them from binding to the neurotransmitter acetylcholine (and other agonists, such as bethanechol or berberine) . At higher concentrations, allosteric properties of methoctramine have also been described . Methoctramine binds preferentially to M2 receptors, found mostly in the parasympathetic nerves and atria .
Cellular Effects
Methoctramine has been shown to have various effects on different types of cells. In heart cells, the activation of M2 receptors diminishes the speed of conduction of the sinoatrial and atrioventricular nodes thus reducing the heart rate . In the presence of methoctramine, an increase in the heart rate is observed . In contrast, methoctramine inhibits contraction in other organs, especially in the bladder .
Molecular Mechanism
Methoctramine’s molecular mechanism involves simultaneous interaction with both the orthosteric binding site and the allosteric binding site located between the second and third extracellular loops . Methoctramine can bind solely with low affinity to the allosteric binding site on the extracellular domain of NMS-occupied M2 receptors by interacting primarily with glutamate 175 in the second extracellular loop . In this mode, methoctramine physically prevents dissociation of NMS from the orthosteric binding site .
Temporal Effects in Laboratory Settings
It is known that the effects of methoctramine can vary over time, with its impact on heart rate and bladder contraction being examples .
Dosage Effects in Animal Models
In animal models, methoctramine was shown to increase the survival of mice poisoned with a 2xLD50 dose of paraoxon when administered at a dosage of 10 μmol/kg .
Metabolic Pathways
It is known that methoctramine interacts with muscarinic receptors, which play a role in various metabolic processes .
Transport and Distribution
Given its role as a muscarinic antagonist, it is likely that it interacts with various transporters and binding proteins .
Subcellular Localization
Given its role as a muscarinic antagonist, it is likely that it is localized to areas of the cell where muscarinic receptors are present .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La metoctramina (hidrato) se sintetiza a través de un proceso de varios pasos que involucra la reacción de N,N′-bis[6-[(2-metoxifenil)metil]amino]hexil]-1,8-octanediamina con ácido clorhídrico para formar el tetrahidrocloruro hidratado . Las condiciones de reacción típicamente involucran temperaturas controladas y el uso de solventes para asegurar la pureza y el rendimiento del producto final.
Métodos de producción industrial: La producción industrial de this compound (hidrato) sigue rutas sintéticas similares pero a mayor escala. El proceso involucra el uso de grandes reactores, control preciso de temperatura y pasos de purificación para lograr los altos niveles de pureza requeridos para aplicaciones de investigación .
Análisis De Reacciones Químicas
Tipos de reacciones: La metoctramina (hidrato) principalmente experimenta reacciones de sustitución debido a la presencia de grupos amino. También puede participar en reacciones de complejación con iones metálicos.
Reactivos y condiciones comunes:
Reacciones de sustitución: Típicamente involucran reactivos como haluros de alquilo o cloruros de acilo en condiciones básicas.
Reacciones de complejación: Involucran sales metálicas como sulfato de cobre(II) o cloruro de níquel(II) en solventes acuosos u orgánicos.
Principales productos:
Reacciones de sustitución: Producen derivados sustituidos de this compound.
Reacciones de complejación: Forman complejos metálicos con this compound como ligando.
Comparación Con Compuestos Similares
AF-DX 116: Another muscarinic receptor antagonist with a different selectivity profile.
4-DAMP: A muscarinic receptor antagonist with higher affinity for M3 receptors.
Uniqueness of Methoctramine: Methoctramine (hydrate) is unique due to its high selectivity for M2 receptors and its ability to inhibit GTPase activity at micromolar concentrations. This makes it particularly valuable for research focused on M2 receptor functions and related physiological processes .
Propiedades
Número CAS |
104807-46-7 |
|---|---|
Fórmula molecular |
C36H68Cl4N4O3 |
Peso molecular |
746.8 g/mol |
Nombre IUPAC |
N,N'-bis[6-[(2-methoxyphenyl)methylamino]hexyl]octane-1,8-diamine;hydrate;tetrahydrochloride |
InChI |
InChI=1S/C36H62N4O2.4ClH.H2O/c1-41-35-23-13-11-21-33(35)31-39-29-19-9-7-17-27-37-25-15-5-3-4-6-16-26-38-28-18-8-10-20-30-40-32-34-22-12-14-24-36(34)42-2;;;;;/h11-14,21-24,37-40H,3-10,15-20,25-32H2,1-2H3;4*1H;1H2 |
Clave InChI |
UXAJCHUHTUCCCM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNCCCCCCNCCCCCCCCNCCCCCCNCC2=CC=CC=C2OC.Cl.Cl.Cl.Cl |
SMILES canónico |
COC1=CC=CC=C1CNCCCCCCNCCCCCCCCNCCCCCCNCC2=CC=CC=C2OC.O.Cl.Cl.Cl.Cl |
| 104807-46-7 | |
Sinónimos |
methoctramine methoctramine free base methoctramine hydrochloride N,N'-bis(6-((2-methoxybenzyl)amino)hexyl)-1,8-octanediamine N,N'-bis(6-((2-methoxybenzyl)amino)hexyl)-1,8-octanediamine tetrahydrochloride |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Methoctramine tetrahydrochloride's lack of effect on muscarine-induced suppression of GABAergic transmission?
A1: The research demonstrates that Methoctramine tetrahydrochloride, an M2 receptor antagonist, did not affect the muscarine-induced suppression of inhibitory postsynaptic currents (IPSCs) in the intermediate grey layer of the mouse superior colliculus []. This finding suggests that M2 receptors are not involved in mediating the presynaptic inhibitory effect of muscarinic acetylcholine receptor activation on GABAergic transmission in this specific brain region. This highlights the specificity of different muscarinic receptor subtypes in modulating neuronal activity.
Q2: How does the use of Methoctramine tetrahydrochloride help to clarify the roles of different muscarinic receptor subtypes in this study?
A2: The study employed Methoctramine tetrahydrochloride alongside other antagonists like Pirenzepine dihydrochloride (M1 antagonist) and 4-DAMP methiodide (relatively specific M3 antagonist) []. By observing which antagonists blocked the effects of muscarine, the researchers could deduce which muscarinic receptor subtypes were responsible for the observed effects. The lack of effect with Methoctramine tetrahydrochloride specifically pointed towards the involvement of M1 and potentially M3 receptors, but not M2, in mediating the presynaptic inhibition of GABAergic transmission by muscarinic acetylcholine receptors. This approach highlights the importance of using selective pharmacological tools to dissect the roles of different receptor subtypes within complex biological systems.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-[4-(chloromethyl)phenyl]propanoate](/img/structure/B27110.png)

![2-aminopyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B27112.png)
![7-[(2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6-dihydroxy-7,8-dihydrotetracene-5,12-dione](/img/structure/B27114.png)

![(3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone](/img/structure/B27121.png)





![Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B27132.png)

